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3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid
Overview
Description
3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid is an organic compound with the molecular formula C9H11NO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Methyl Groups: Methylation of the pyrrole ring can be achieved using methyl iodide in the presence of a strong base such as sodium hydride.
Acetic Acid Functionalization: The acetic acid group can be introduced through the reaction of the pyrrole derivative with bromoacetic acid in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated pyrrole derivatives, nitro-pyrrole derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid exhibit promising antimicrobial activity. A series of synthesized pyrrole derivatives were evaluated for their antibacterial and antifungal properties against various pathogens, including Escherichia coli and Candida albicans. The results indicated that certain compounds showed significant zones of inhibition, highlighting their potential as antimicrobial agents .
Cytotoxic Effects
Research has also indicated that pyrrole derivatives can possess cytotoxic effects against cancer cell lines. For instance, derivatives have been tested against a range of human tumor cell lines, revealing varying degrees of cytotoxicity. Notably, some compounds demonstrated significant potency against renal and lung cancer cells, suggesting their potential as anticancer agents .
Analytical Applications
This compound is utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry applications. This method allows for the precise analysis of the compound in various samples .
Case Study 1: Antimicrobial Activity Evaluation
A study synthesized a series of derivatives from this compound and evaluated their antimicrobial activity. The compounds were screened using standard methods to determine their minimum inhibitory concentrations (MICs). Notably, some derivatives showed MIC values significantly lower than those of established antibiotics, indicating their potential as new antimicrobial agents.
Compound | MIC (mg/mL) | Activity Type |
---|---|---|
Compound A | 0.078 | Antibacterial |
Compound B | 0.156 | Antifungal |
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In another investigation, various pyrrole derivatives were tested against multiple cancer cell lines to assess their cytotoxicity. The results indicated that certain compounds exhibited strong inhibitory effects on cell proliferation.
Compound | GI50 (mM) | Cancer Type |
---|---|---|
Compound X | 5.07 | Renal Cancer |
Compound Y | 3.04 | Non-Small Cell Lung |
Mechanism of Action
The mechanism of action of 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity and signal transduction.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or immune response.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-1H-pyrrole-2-carboxylic acid: Lacks the acetic acid group, leading to different reactivity and applications.
3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid: Similar structure but with one less methyl group, affecting its chemical properties.
2-Acetyl-1,4-dimethyl-1H-pyrrole-3-carboxylic acid: Contains an acetyl group instead of a carboxyl group, resulting in different reactivity.
Uniqueness
3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid is unique due to the presence of both carboxyl and acetic acid functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
Biological Activity
3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid (CDMPAA) is an organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
CDMPAA is characterized by the molecular formula and features a pyrrole ring with carboxylic acid and acetic acid functional groups. Its unique structure allows for diverse chemical reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that CDMPAA exhibits antimicrobial properties. It has been studied for its effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that CDMPAA can inhibit bacterial growth effectively.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Enterococcus faecalis | 64 |
These findings demonstrate the compound's potential as an antimicrobial agent, especially in addressing drug-resistant strains.
Anticancer Activity
CDMPAA has also shown promise in anticancer research. In vitro studies using A549 human lung cancer cells revealed that treatment with CDMPAA significantly reduced cell viability. The compound's cytotoxic effects were compared to standard chemotherapeutics, demonstrating its potential as a therapeutic candidate.
Compound | Cell Viability (%) | Statistical Significance |
---|---|---|
Control | 100 | - |
CDMPAA (100 µM) | 63.4 | p < 0.05 |
Cisplatin | 50 | p < 0.01 |
The data indicate that CDMPAA may influence pathways related to cell proliferation and apoptosis, warranting further investigation into its mechanisms of action.
The biological activity of CDMPAA is attributed to several mechanisms:
- Enzyme Interaction : CDMPAA may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : The compound can interact with receptors, influencing signal transduction pathways critical for cellular responses.
- Gene Expression Alteration : CDMPAA may modulate the expression of genes associated with inflammation and cancer progression.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrrole derivatives, CDMPAA was highlighted for its ability to inhibit S. aureus growth at an MIC of 32 µg/mL. This study utilized broth microdilution techniques according to Clinical Laboratory Standards Institute guidelines, reinforcing the compound's potential in developing new antimicrobial therapies.
Case Study 2: Anticancer Properties
A recent investigation into the anticancer properties of CDMPAA involved treating A549 cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting that higher concentrations may enhance cytotoxic effects. This study underscores the need for further exploration into the structure-activity relationship (SAR) of CDMPAA derivatives.
Properties
IUPAC Name |
2-(carboxymethyl)-1,4-dimethylpyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-5-4-10(2)6(3-7(11)12)8(5)9(13)14/h4H,3H2,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASPXTNRUAOAGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1C(=O)O)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186986 | |
Record name | 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33369-45-8 | |
Record name | 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33369-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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